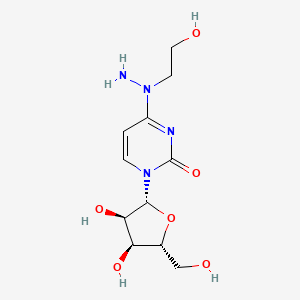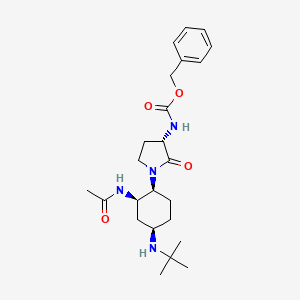
benzyl (S)-1-((1S,2R,4R)-2-acetamido-4-(tert-butylamino)cyclohexyl)-2-oxopyrrolidin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a carbamic acid ester, a pyrrolidinyl group, and a phenylmethyl ester, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester typically involves multiple steps:
Formation of the Carbamic Acid Ester: This step involves the reaction of an amine with carbon dioxide or a carbonyl compound to form the carbamic acid ester.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a cyclization reaction involving a suitable precursor.
Attachment of the Phenylmethyl Ester: The final step involves the esterification of the carbamic acid with a phenylmethyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine or ester functional groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, or modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid derivatives: Compounds with similar carbamic acid ester structures.
Pyrrolidinyl compounds: Molecules containing the pyrrolidinyl group.
Phenylmethyl esters: Compounds with phenylmethyl ester functional groups.
Uniqueness
The uniqueness of carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C24H36N4O4 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
benzyl N-[(3S)-1-[(1S,2R,4R)-2-acetamido-4-(tert-butylamino)cyclohexyl]-2-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C24H36N4O4/c1-16(29)25-20-14-18(27-24(2,3)4)10-11-21(20)28-13-12-19(22(28)30)26-23(31)32-15-17-8-6-5-7-9-17/h5-9,18-21,27H,10-15H2,1-4H3,(H,25,29)(H,26,31)/t18-,19+,20-,21+/m1/s1 |
InChI-Schlüssel |
WSQZTAMFFALGTG-MHTWAQMVSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC(=O)OCC3=CC=CC=C3)NC(C)(C)C |
Kanonische SMILES |
CC(=O)NC1CC(CCC1N2CCC(C2=O)NC(=O)OCC3=CC=CC=C3)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




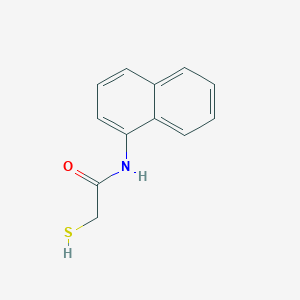
![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)


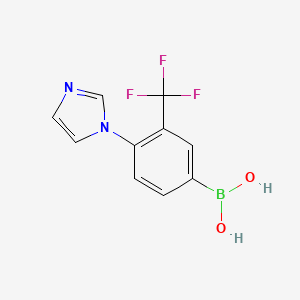
![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
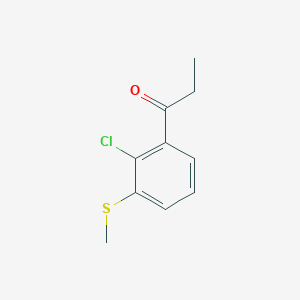
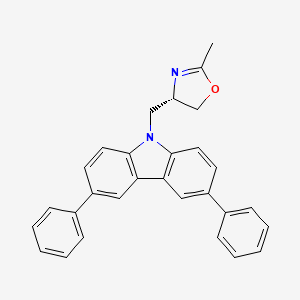
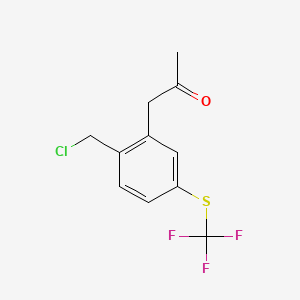
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)

